H-Ala-Pro-Phe-OH

Description

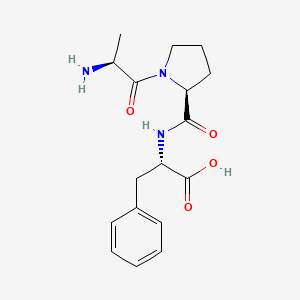

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWOTQMUKYZIE-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for H Ala Pro Phe Oh and Its Academic Derivatives

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Ala-Pro-Phe-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and often automated construction of peptide chains on an insoluble polymer support. americanpeptidesociety.orggoogle.com The general principle involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin. google.com

Fmoc Chemistry Protocols in this compound Assembly

The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a widely adopted method in SPPS due to its mild deprotection conditions. americanpeptidesociety.org The Fmoc group protects the α-amino group of the amino acid and is stable to the acidic conditions used for final cleavage from many resins but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orggenscript.com

The synthesis of this compound via Fmoc-SPPS would proceed as follows:

Resin Loading: The C-terminal amino acid, Phenylalanine (Phe), is first attached to a suitable solid support.

Deprotection: The Fmoc group on the resin-bound Phe is removed using a piperidine solution to expose the free amine. genscript.com

Coupling: The next amino acid, Fmoc-Pro-OH, is activated and coupled to the free amine of Phe.

Repetition: The deprotection and coupling steps are repeated with Fmoc-Ala-OH.

Final Deprotection and Cleavage: Once the tripeptide sequence is assembled, the terminal Fmoc group is removed, and the peptide is cleaved from the resin, often simultaneously with the removal of any side-chain protecting groups. thermofisher.com

| Coupling Reagent Combination | Description |

| DCC/HOBt | Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide (B86325) coupling agent. thaiscience.info When used in conjunction with 1-Hydroxybenzotriazole (HOBt), it forms an active ester that reacts with the free amine. thaiscience.infochempep.com HOBt is known to suppress racemization and improve coupling efficiency. uni-kiel.dethaiscience.info A common procedure involves dissolving the Fmoc-amino acid and HOBt in a solvent like DMF, followed by the addition of DCC. The resulting activated species is then added to the resin. chempep.com |

| HBTU/HOBt | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an aminium-based coupling reagent that, in the presence of HOBt and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA), rapidly forms the active ester, leading to efficient coupling. thaiscience.inforsc.org This combination is widely used in automated peptide synthesizers due to its high reactivity and the formation of soluble byproducts. |

| DCC/Triethylamine (B128534) | While triethylamine can be used as a base in coupling reactions, its use with DCC without an additive like HOBt can increase the risk of racemization, particularly for sensitive amino acids. The combination of DCC and HOBt is generally preferred for minimizing this side reaction. uni-kiel.de |

Selection and Application of Solid Supports

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. uci.edubiotage.com For the synthesis of this compound, which has a C-terminal carboxylic acid, Wang resin is a common choice. biotage.comaltabioscience.com

| Resin Type | Description & Application for this compound |

| Wang Resin | This is a polystyrene-based resin with a 4-hydroxybenzyl alcohol linker. altabioscience.compeptide.com It is widely used for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry. altabioscience.compeptide.com The first amino acid (Fmoc-Phe-OH) is attached to the resin via an ester linkage. Cleavage of the final peptide from Wang resin is typically achieved using a strong acid like trifluoroacetic acid (TFA), which concurrently removes the peptide from the support and deprotects acid-labile side-chain protecting groups. biotage.comaltabioscience.com |

| Rink Amide Resin | This resin is used for the synthesis of peptides with a C-terminal amide. uci.edupeptide.com It contains a linker that, upon cleavage with TFA, yields a peptide amide. biotage.com Therefore, it would not be the primary choice for synthesizing this compound unless a C-terminal amide derivative (H-Ala-Pro-Phe-NH2) was desired. |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a solution. bachem.comsmolecule.com While it can be more labor-intensive than solid-phase synthesis due to the need for purification after each step, it is highly scalable and can be advantageous for the synthesis of short peptides or for large-scale production. bachem.comsci-hub.se

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach. google.com In a stepwise approach, protected amino acids are coupled one by one, with purification of the intermediate di- and tripeptides. For example, Fmoc-Pro-OH could be coupled to H-Phe-OMe (the methyl ester of Phenylalanine) using a coupling reagent like DCC/HOBt. After deprotection of the Fmoc group, the resulting H-Pro-Phe-OMe could be coupled with Fmoc-Ala-OH. The final step would involve the removal of all protecting groups.

Advanced Synthetic Techniques for this compound Analogs and Tripeptidomimetics

To enhance the biological activity, stability, or conformational properties of this compound, various advanced synthetic techniques can be employed to create analogs and peptidomimetics.

Peptide Analogs can be created by substituting one or more of the amino acids with natural or unnatural amino acids. For instance, replacing Alanine (B10760859) with another amino acid could modulate the peptide's properties.

Tripeptidomimetics are molecules that mimic the structure and function of the tripeptide but have a modified backbone to improve properties like resistance to enzymatic degradation. frontiersin.org Some approaches include:

Incorporation of Triazole Rings: The triazole moiety can act as a surrogate for the amide bond, enhancing stability against hydrolysis and oxidation. frontiersin.org

Backbone Modifications: Introducing N-methylated amino acids can alter the peptide's conformation and increase its stability. mdpi.com

Cyclization: Creating cyclic versions of the peptide can constrain its conformation, potentially leading to higher receptor affinity and stability. google.comrsc.org This can be achieved through head-to-tail cyclization or by forming a bridge between amino acid side chains. google.com

These advanced techniques open up a vast chemical space for the development of novel compounds based on the this compound scaffold.

Micro-flow Peptide Bond Formation and Ultrafast Chain Elongation

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Micro-flow Synthesis |

|---|---|---|

| Reaction Control | Limited precision | Precise control of time & temperature nii.ac.jp |

| Reaction Speed | Slow, hours to days | Fast, minutes per cycle merel.si |

| Reagent Usage | Often requires excess reagents nagoya-u.ac.jp | More efficient, less waste nagoya-u.ac.jpin-part.com |

| Side Reactions | Prone to racemization & side reactions nagoya-u.ac.jp | Suppressed due to precise control nih.gov |

| Scalability | Can be challenging | Facile scale-up with reproducibility nii.ac.jp |

Diversity-Oriented Synthesis (DOS) for this compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which are essential for exploring chemical space and identifying compounds with novel biological activities. nih.govpnas.orgnih.govscispace.com Unlike target-oriented synthesis, which focuses on producing a single, predetermined molecule, DOS aims to create a library of compounds with varied scaffolds and stereochemistry from a common set of starting materials. nih.govcam.ac.uk This approach is particularly relevant for generating libraries of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. pnas.orgfrontiersin.org

A DOS strategy for generating a library based on the this compound framework would involve systematically varying each amino acid residue and potentially the peptide backbone itself. The "build/couple/pair" (B/C/P) approach is a well-established DOS strategy that could be applied here. pnas.org

Build Phase: A collection of diverse building blocks would be synthesized. For an this compound library, this would include not only the proteinogenic L-alanine, L-proline, and L-phenylalanine, but also their D-enantiomers, and a variety of non-proteinogenic amino acids with different side chains.

Couple Phase: These building blocks would be linked together in various combinations to create a set of linear tripeptides. This step generates significant stereochemical and appendage diversity. pnas.org

Pair Phase: The linear peptides could then undergo further reactions, such as cyclization, to introduce scaffold diversity. nih.govpnas.org For instance, by incorporating building blocks with reactive handles (e.g., an azide (B81097) and an alkyne), intramolecular "click" chemistry could be used to form macrocyclic peptidomimetics. pnas.org

The goal of such a DOS campaign would be to produce a library of compounds related to this compound but with a wide range of structural features. This library could then be screened in high-throughput assays to identify molecules with specific biological functions. The generation of over 200 distinct macrocyclic peptidomimetic scaffolds from a single DOS strategy has been reported, highlighting the power of this approach to rapidly generate molecular diversity. nih.gov

Incorporation of Non-Proteinogenic Amino Acids or Backbone Modifications in this compound Frameworks

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a widely used strategy to enhance their properties, such as stability against enzymatic degradation, conformational constraint, and biological activity. cpcscientific.comsigmaaldrich.comnih.gov NPAAs are amino acids that are not one of the 20 common protein-coding amino acids. mdpi.com They can be naturally occurring or chemically synthesized. sigmaaldrich.com

For the this compound framework, incorporating NPAAs at any of the three positions could lead to derivatives with novel characteristics.

β-Amino Acids: Replacing a standard α-amino acid with a β-amino acid (where the amino group is attached to the second carbon from the carboxyl group) can induce specific secondary structures and increase resistance to proteases. cpcscientific.com For example, a β-alanine could be substituted for the alanine residue. The synthesis of β-peptides can be achieved using micro-flow methods with β-amino acid N-carboxyanhydrides (β-NCAs). acs.org

Fluorinated Residues: The incorporation of fluorinated amino acids, such as meta-fluorophenylalanine, can subtly alter the electronic properties and binding affinities of a peptide without causing significant steric disruption. frontiersin.org This "atomic mutation" can be a powerful tool for probing structure-activity relationships. frontiersin.org

N-Alkylated Amino Acids: N-alkylation, particularly N-methylation, of the peptide backbone can restrict conformational flexibility and improve membrane permeability and metabolic stability. nagoya-u.ac.jp The synthesis of N-methylated peptides, which can be challenging due to steric hindrance, has been successfully achieved using micro-flow techniques. acs.orgnagoya-u.ac.jp

The introduction of these modifications can be accomplished through standard solid-phase or solution-phase peptide synthesis, using the appropriately protected NPAA building blocks. cpcscientific.com The resulting peptide analogs can have fundamentally different drug-like properties compared to their proteinogenic counterparts. nih.gov

Table 2: Examples of Non-Proteinogenic Modifications for the this compound Framework

| Modification Type | Example | Potential Impact |

|---|---|---|

| β-Amino Acid | H-(β-Ala)-Pro-Phe-OH | Increased proteolytic stability, altered conformation cpcscientific.com |

| Fluorinated Residue | H-Ala-Pro-(m-F-Phe)-OH | Modulated binding affinity, altered electronics frontiersin.org |

| N-Alkylated Residue | H-Ala-(N-Me-Pro)-Phe-OH | Increased metabolic stability, restricted conformation nagoya-u.ac.jp |

| D-Amino Acid | H-(D-Ala)-Pro-Phe-OH | Increased resistance to proteolysis, altered 3D structure nih.gov |

Palladium-Catalyzed Aminocarbonylation in Peptide Synthesis Relevant to this compound

Palladium-catalyzed aminocarbonylation is a versatile reaction that forms an amide bond by coupling an organic halide, carbon monoxide (CO), and an amine. acs.orgorganic-chemistry.org This methodology has found significant application in peptide chemistry, offering a powerful tool for N-terminal modification (capping), cyclization, and isotopic labeling. acs.orgdiva-portal.org

In the context of synthesizing derivatives of this compound, this reaction could be employed in several ways. For instance, if H-Pro-Phe-OH were used as the amine nucleophile, it could be coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a CO source to generate an N-capped tripeptide. diva-portal.orgresearchgate.net This capping can be crucial for improving the metabolic stability of peptides. diva-portal.org

The reaction conditions for palladium-catalyzed aminocarbonylation have been refined to be mild and compatible with sensitive functional groups present in peptides. researchgate.net Modern protocols often use CO-releasing molecules, such as silacarboxylic acids or chloroform (B151607), which are safer and more convenient to handle than gaseous CO. acs.orgresearchgate.net Two-chamber systems have also been developed to generate CO ex situ, which then diffuses into the reaction chamber, allowing for controlled and safe carbonylation. diva-portal.orgresearchgate.net

This method has been successfully applied to solid-phase peptide synthesis (SPPS), enabling the modification of peptides while they are still attached to the resin. acs.org The versatility of the reaction allows for the introduction of a wide variety of capping groups, depending on the halide used. Furthermore, the use of 13C-labeled CO allows for the straightforward synthesis of isotopically labeled peptides, which are valuable tools in metabolic and pharmacokinetic studies. acs.org The reaction has been shown to be effective with various amino acid esters as nucleophiles, proceeding with high enantioselectivity. researchgate.net

Advanced Analytical Characterization and Purity Assessment of H Ala Pro Phe Oh

Mass Spectrometry (MS) for Tripeptide Identification and Structural Confirmation

Mass spectrometry stands as a cornerstone technique for the analysis of peptides, offering high sensitivity and detailed structural information. mtoz-biolabs.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of the molecular weight of H-Ala-Pro-Phe-OH. This technique provides a high degree of mass accuracy, typically in the parts-per-million (ppm) range, which is crucial for confirming the elemental composition of the tripeptide. lcms.cz The theoretical monoisotopic mass of this compound can be calculated by summing the monoisotopic masses of its constituent amino acid residues (Alanine, Proline, Phenylalanine) and the mass of a water molecule (for the terminal -H and -OH groups). matrixscience.com Any deviation between the experimentally measured mass and the theoretical mass can indicate the presence of modifications or impurities. HRMS instruments, such as Time-of-Flight (TOF) analyzers, can achieve resolving powers exceeding 10,000, allowing for the clear resolution of isotopic peaks and enhancing the accuracy of mass measurement. lcms.czbroadinstitute.org

Table 1: Theoretical Mass Calculation for this compound

| Component | Formula | Monoisotopic Mass (Da) |

| Alanine (B10760859) (residue) | C₃H₅NO | 71.03711 |

| Proline (residue) | C₅H₇NO | 97.05276 |

| Phenylalanine (residue) | C₉H₉NO | 147.06841 |

| Water (H₂O) | H₂O | 18.01056 |

| Total (this compound) | C₁₇H₂₂N₂O₄ | 334.15828 |

Note: The final molecular formula for the neutral peptide is C₁₇H₂₃N₃O₄. The table reflects the summation of residue masses and water for calculation simplicity.

A study on antioxidant peptides from bovine bone extract identified the peptide Ala-Pro-Phe with a mass of 333.12 Da, which corresponds to the protonated molecule [M+H]⁺. frontiersin.org This highlights the practical application of mass spectrometry in identifying this specific tripeptide sequence.

Tandem Mass Spectrometry (MS/MS) for Primary Amino Acid Sequence Confirmation

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is essential for elucidating the primary amino acid sequence. In an MS/MS experiment, the protonated molecule of this compound is selected and subjected to fragmentation through techniques like collision-induced dissociation (CID). fortunejournals.com This process generates a series of characteristic fragment ions, primarily b- and y-ions, by breaking the peptide bonds. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the definitive sequencing of the peptide. fortunejournals.com For instance, the fragmentation of the protonated this compound ion would yield specific b- and y-ions that confirm the Ala-Pro-Phe sequence. The analysis of these fragment ions provides unambiguous confirmation of the peptide's primary structure. ahajournals.org

Application of Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) in this compound Analysis

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques widely used for peptide analysis, as they minimize fragmentation during the ionization process. fortunejournals.comwiley-vch.de

ESI-MS is particularly well-suited for analyzing peptides in solution and is often coupled with liquid chromatography (LC) for LC-MS analysis. nih.gov It typically produces multiply charged ions, which can be advantageous for analyzing larger peptides on mass analyzers with a limited mass-to-charge (m/z) range. wiley-vch.de For a small tripeptide like this compound, ESI would likely produce a prominent singly protonated ion [M+H]⁺.

MALDI-MS is a high-throughput technique where the peptide sample is co-crystallized with a matrix on a target plate and ionized by a laser. It generally produces singly charged ions and is known for its tolerance to salts and other contaminants. nih.gov MALDI-TOF/TOF instruments are powerful tools for peptide sequencing and can be used to identify amino acid configurations. ahajournals.orgacs.org While often used for larger molecules, MALDI-ToF has been successfully applied for the rapid detection of dipeptides and could be adapted for tripeptides like this compound. csic.es

Impurity Profiling and Degradation Product Identification by MS

Mass spectrometry is a powerful tool for identifying and characterizing impurities and degradation products in synthetic peptide preparations. nih.govlcms.cz Common impurities can arise from incomplete reactions during synthesis (e.g., deletion sequences) or from side reactions and degradation upon storage. By combining LC with MS, it is possible to separate these impurities from the main peptide and obtain their mass information. For example, an LC-MS analysis of a synthetic peptide can reveal peaks corresponding to masses that differ from the target peptide, indicating the presence of impurities. lcms.cz Subsequent MS/MS analysis of these impurity peaks can help in their structural elucidation. researchgate.net This is crucial for ensuring the quality and safety of the peptide product.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for the purification and purity assessment of synthetic peptides. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Evaluation and Impurity Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for analyzing the purity of peptides. lcms.czcreative-proteomics.com In RP-HPLC, peptides are separated based on their hydrophobicity. nih.gov The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-bonded silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. nih.gov

A pure sample of this compound will appear as a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which can be quantified by their peak area relative to the main peak. lcms.cz By carefully optimizing the gradient elution program, it is possible to achieve high-resolution separation of the target peptide from closely related impurities. nih.gov The purity of peptides is often determined by integrating the peak areas in the chromatogram, with purities exceeding 95% or even 98% being achievable through purification. nih.govrsc.org

Table 2: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 25 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 215 nm and 254 nm |

This table presents a general set of parameters; specific conditions may vary depending on the peptide and the required resolution. nih.gov

The combination of RP-HPLC with mass spectrometry (LC-MS) is a particularly powerful approach, providing both separation and identification of the peptide and its impurities in a single analysis. mtoz-biolabs.com

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation

Ultra-Performance Liquid Chromatography (UPLC) is a cornerstone technique for assessing the purity of this compound, offering significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijsra.netresearchgate.net UPLC utilizes columns packed with sub-2 µm particles, which allows for faster separations without compromising resolution. researchgate.netnih.gov For a peptide like this compound, this means a greater ability to separate the main peptide from closely related impurities, such as deletion or insertion sequences, or diastereomers that may arise during synthesis.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| System | ACQUITY UPLC H-Class Bio System or similar | Provides the necessary pressure tolerance and low system dispersion for high-resolution separations. gcms.cz |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Sub-2 µm particles provide high efficiency and resolution. researchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to protonate silanols and sharpen peaks. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide via a hydrophobicity-based mechanism. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns to maintain efficiency. researchgate.net |

| Gradient | 5-60% B over 5-10 minutes | A typical gradient for eluting peptides of moderate hydrophobicity. |

| Column Temp. | 40 - 65 °C | Higher temperatures can improve peak shape and reduce viscosity. researchgate.net |

| Injection Vol. | 2 µL | Smaller injection volumes are used to prevent column overload and band broadening. researchgate.net |

| Detection | UV at 214-220 nm | Wavelength for detecting the peptide backbone amide bonds. |

Size Exclusion Chromatography (SEC) for Oligomerization and Aggregation Assessment

Size Exclusion Chromatography (SEC) is the standard method for analyzing peptide and protein aggregates, which are critical quality attributes to monitor. elementlabsolutions.comnih.gov Aggregation can affect a therapeutic peptide's efficacy and safety. nih.gov SEC separates molecules based on their hydrodynamic volume, where larger molecules like dimers and higher-order oligomers elute earlier than the monomeric form of this compound. lcms.czthermofisher.com

The analysis is performed under non-denaturing conditions, typically using a mobile phase that mimics a physiological environment to preserve the native state of any aggregates. Modern SEC columns designed for biomolecules feature hydrophilic surface chemistries to minimize non-specific secondary interactions that can cause poor peak shape and inaccurate quantification. elementlabsolutions.com Combining SEC with advanced detectors like Multi-Angle Light Scattering (MALS) can provide absolute molecular weight determination for each eluting peak, confirming the oligomeric state (monomer, dimer, etc.) without relying on column calibration. bioanalysis.in

Table 2: Typical SEC System Configuration for this compound

| Component | Specification | Rationale |

| Column | Agilent AdvanceBio SEC 120 Å or Waters ACQUITY BEH200 SEC 1.7 µm | Optimized pore size (e.g., 120 Å) for small peptides and their oligomers; hydrophilic coating minimizes secondary interactions. elementlabsolutions.com |

| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 | Mimics physiological conditions to assess non-covalent aggregation accurately. |

| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates are often used to maximize resolution between monomer and aggregate peaks. thermofisher.com |

| Detector | UV (214/280 nm) and MALS | UV detects the peptide, while MALS provides absolute molecular weight to confirm the identity of aggregates. bioanalysis.in |

Ion Exchange Chromatography (IEX) and Capillary Electrophoresis (CE) for Charge Variant Analysis

Peptide synthesis and degradation can introduce charge variants, such as deamidated or oxidized forms, which can alter the peptide's biological activity. Ion Exchange Chromatography (IEX) and Capillary Electrophoresis (CE) are powerful techniques for separating molecules based on differences in charge. researchgate.net

Ion Exchange Chromatography (IEX) separates peptides based on their net surface charge by exploiting ionic interactions with a charged stationary phase. researchgate.net For a peptide like this compound, which would be positively charged at acidic pH, a cation-exchange (CEX) column is typically used. nih.gov Peptides are eluted using either a salt or pH gradient. google.com A salt gradient elutes more highly charged species with increasing salt concentration, while a pH gradient alters the net charge of the peptide, causing it to elute as it approaches its isoelectric point (pI). google.com

Capillary Electrophoresis (CE) offers extremely high resolving power for separating charged species. researchgate.netresearchgate.net In Capillary Zone Electrophoresis (CZE), the most common mode, analytes migrate in a capillary filled with a buffer under an electric field, separating based on their charge-to-size ratio. researchgate.net CE is particularly adept at separating very closely related species, including positional isomers and deamidation variants. researchgate.netmdpi.com Due to its low sample and solvent consumption, CE is considered a green and cost-effective complementary technique to LC methods. researchgate.net It has also proven effective in resolving cis/trans isomers of proline-containing peptides. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like this compound in solution. rsc.org It provides atomic-level information, confirming the amino acid sequence, identifying post-translational modifications, and characterizing impurities and conformational isomers. rsc.orgoxfordglobal.com

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC) for Resonance Assignment

A complete structural confirmation of this compound begins with the assignment of all proton (¹H) and carbon (¹³C) resonances to their specific atoms within the peptide. This is achieved through a combination of 1D and 2D NMR experiments. mdpi.com

1D ¹H and ¹³C Spectra: The 1D ¹H spectrum provides initial information on the types and number of protons, with the chemical shift dispersion of amide protons offering clues about the peptide's structure. chemrxiv.org The ¹³C spectrum helps identify all unique carbon atoms, including the carbonyls of the peptide backbone. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds (e.g., Hα-Hβ in an amino acid). researchgate.netuzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of a single amino acid residue, allowing for the identification of all protons belonging to that residue from a single cross-peak (e.g., from the amide proton to all side-chain protons). mdpi.comuzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached, and already assigned, protons. mdpi.comresearchgate.net

By systematically connecting the spin systems identified in the TOCSY with sequential NOE (Nuclear Overhauser Effect) correlations (observed in NOESY or ROESY spectra), the full sequence of amino acids can be unambiguously confirmed. chemrxiv.org

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound Residues

| Residue | Amide H (NH) (ppm) | Alpha H (Hα) (ppm) | Side Chain Protons (Hβ, Hγ, etc.) (ppm) |

| Alanine (Ala) | ~8.24 | ~4.32 | Hβ: ~1.39 (doublet) |

| Proline (Pro) | (No amide H) | ~4.40 | Hβ, Hγ: ~1.8-2.3; Hδ: ~3.5-3.7 |

| Phenylalanine (Phe) | ~8.30 | ~4.62 | Hβ: ~3.0-3.2; Aromatic: ~7.2-7.4 |

| Note: Values are approximate and can vary based on solvent, pH, temperature, and peptide conformation. uzh.ch |

NMR for Distinguishing Isomeric Forms and Characterizing Impurities in this compound Samples

NMR is exceptionally sensitive to subtle structural differences, making it ideal for identifying and quantifying isomeric forms and impurities. rsc.orgoxfordglobal.com

Isomeric Forms: The peptide bond preceding a proline residue (Ala-Pro in this case) can exist in both cis and trans conformations. These isomers interconvert slowly on the NMR timescale, resulting in two distinct sets of resonances in the NMR spectra. nih.gov The ratio of cis to trans isomers can be accurately quantified by integrating the corresponding peaks. nih.gov 2D NOESY or ROESY experiments are definitive in identifying these isomers by showing characteristic cross-peaks: a strong NOE between the Hα of the preceding residue (Alanine) and the Hδ of Proline indicates the trans form, while an NOE between the Hα of Alanine and the Hα of Proline indicates the cis form. chemrxiv.org

Impurities: NMR can detect both process-related impurities (e.g., residual solvents, reagents) and product-related impurities (e.g., peptides with racemized amino acids or side-chain modifications). rsc.org Since the signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei, NMR can be used for quantitative analysis (qNMR) to determine the purity of the peptide sample relative to a certified reference standard. rsc.org

Other Spectroscopic and Elemental Analysis Methods

While chromatography and NMR provide the most detailed structural and purity information, other methods offer complementary data.

Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is essential for confirming the molecular weight of this compound. ijsra.netbachem.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the peptide to verify the amino acid sequence. acs.org

Elemental Analysis (EA): This technique measures the percentage of carbon, hydrogen, and nitrogen (CHN) in the sample. innovagen.comcup-contract-labs.com The results are compared against the theoretical values calculated from the peptide's molecular formula (C₁₇H₂₃N₃O₄). This analysis is crucial for determining the net peptide content, which is the percentage of the lyophilized powder that is actual peptide, as opposed to water or counter-ions (like TFA). innovagen.combiosynth.com

Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the amide bonds (Amide I and Amide II bands) characteristic of all peptides. ijsra.net

Amino Acid Analysis (AAA) for Stoichiometric Composition and Net Peptide Content Determination

Amino Acid Analysis (AAA) is a fundamental technique for verifying the amino acid composition of a peptide and determining its net peptide content. nih.gov The process typically involves the acid hydrolysis of the peptide to break the peptide bonds and release the individual constituent amino acids. researchgate.net These free amino acids are then separated, identified, and quantified.

For this compound, AAA is used to confirm the presence of alanine, proline, and phenylalanine in the correct stoichiometric ratio of 1:1:1. The analysis begins with the hydrolysis of the peptide sample, commonly using 6 M hydrochloric acid at an elevated temperature for a set period, such as 24 hours at 100-110°C. researchgate.netfao.org This process, however, can lead to the partial or complete destruction of certain amino acids. researchgate.net While alanine and phenylalanine are generally well-recovered, proline can also be quantified accurately with appropriate methods. fao.orgresearchgate.net

Following hydrolysis, the resulting amino acid mixture is analyzed. The quantity of each amino acid is measured, and the molar ratios are calculated to confirm the peptide's composition. Well-recovered amino acids, such as alanine and phenylalanine, are often used to quantify the amount of protein or peptide. researchgate.net

Net peptide content represents the percentage of the peptide in a lyophilized sample, excluding non-peptide components like water and counter-ions. nih.govproimmune.com AAA is a key method for determining this value. nih.gov By quantifying the exact amount of each amino acid, the total mass of the peptide can be calculated and compared to the initial weight of the sample.

Table 1: Expected Amino Acid Analysis Data for this compound

| Amino Acid | Expected Molar Ratio | Theoretical Molecular Weight ( g/mol ) |

| Alanine (Ala) | 1 | 89.09 |

| Proline (Pro) | 1 | 115.13 |

| Phenylalanine (Phe) | 1 | 165.19 |

This table presents the theoretical stoichiometric ratios and molecular weights of the constituent amino acids in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique used to identify the functional groups and characterize the chemical bonds within a molecule. chemmethod.com When applied to this compound, the resulting spectrum provides a unique "fingerprint" corresponding to the vibrational frequencies of its constituent bonds.

The FT-IR spectrum of a peptide is characterized by several key absorption bands. The amide I band, typically found between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide backbone. acs.org The amide II band, appearing between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations. acs.org

For this compound, specific bands corresponding to the amino acid side chains would also be present. The phenylalanine residue will exhibit characteristic bands for the aromatic ring, including C=C stretching vibrations around 1497-1605 cm⁻¹ and aromatic C-H out-of-plane bending. researchgate.net The aliphatic C-H stretching vibrations from the alanine and proline residues would be observed in the region of 2850-3000 cm⁻¹. researchgate.net The presence of the carboxylic acid (–COOH) group is indicated by a broad O-H stretch and a C=O stretch. unipi.it

By analyzing the positions and intensities of these characteristic absorption bands, FT-IR spectroscopy can confirm the presence of the peptide bonds and the specific functional groups of the amino acid residues, thus verifying the chemical structure of this compound. bas.bgmdpi.com

Table 2: General FT-IR Absorption Bands for Peptides and this compound Functional Groups

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3000-3300 | N-H Stretching | Amide A (Peptide Backbone) |

| 2850-3000 | C-H Stretching | Aliphatic (Alanine, Proline) |

| ~1700-1725 | C=O Stretching | Carboxylic Acid |

| 1600-1700 | C=O Stretching | Amide I (Peptide Backbone) |

| 1510-1580 | N-H Bending, C-N Stretching | Amide II (Peptide Backbone) |

| ~1497-1605 | C=C Stretching | Aromatic Ring (Phenylalanine) |

This table outlines the general regions of key FT-IR absorptions relevant to the structural components of the this compound tripeptide.

Isoelectric Focusing (icIEF) for Charge Profile Analysis of this compound

Isoelectric focusing (IEF), and its capillary-based counterpart (cIEF or icIEF), is a high-resolution technique used to separate molecules, such as peptides and proteins, based on their isoelectric point (pI). khanacademy.orgwikipedia.org The pI is the specific pH at which a molecule carries no net electrical charge. khanacademy.org This technique is particularly useful for analyzing the charge heterogeneity of a peptide sample, which can arise from modifications or impurities. usp.org

In an icIEF experiment, the peptide sample is introduced into a pH gradient. wikipedia.org When an electric field is applied, the peptide will migrate towards the electrode with the opposite charge. khanacademy.org As it moves through the pH gradient, its net charge changes. The migration ceases when the peptide reaches the point in the gradient where the pH is equal to its pI. wikipedia.org At this point, the net charge is zero, and the peptide focuses into a sharp band. khanacademy.org

The pI of this compound is determined by the pKa values of its N-terminal amino group and its C-terminal carboxyl group, as the side chains of alanine, proline, and phenylalanine are non-ionizable. khanacademy.org The isoelectric points of the individual amino acids are approximately 6.01 for Alanine, 6.48 for Proline, and 5.48 for Phenylalanine. mdpi.com The pI of the tripeptide will be a composite of the terminal group pKa values. Any modifications, such as deamidation or the presence of impurities with different charge characteristics, would result in multiple bands in the icIEF profile. usp.orgresearchgate.net Therefore, icIEF provides a detailed assessment of the charge profile and purity of the this compound sample. quality-assistance.com

Table 3: Theoretical Charge Properties for icIEF of this compound

| Component | Isoelectric Point (pI) of Free Amino Acid | Charge at pH 7 | Expected Migration in icIEF |

| Alanine (Ala) | ~6.01 mdpi.com | Neutral | N/A (as part of peptide) |

| Proline (Pro) | ~6.48 mdpi.com | Neutral | N/A (as part of peptide) |

| Phenylalanine (Phe) | ~5.48 mdpi.com | Neutral | N/A (as part of peptide) |

| This compound | Estimated near neutral pH | Zwitterionic at pI | Focuses at its specific pI value |

This table provides the pI of the constituent amino acids for reference and describes the expected behavior of the intact tripeptide in an icIEF experiment.

Biochemical Interactions and Reactivity of H Ala Pro Phe Oh

Enzymatic Hydrolysis and Substrate Specificity Studies

The peptide bonds of H-Ala-Pro-Phe-OH can be cleaved by certain proteases, and the rate and site of cleavage are determined by the enzyme's substrate specificity. This tripeptide can also influence the activity of enzymes through inhibitory effects.

Investigation of Proteolytic Cleavage Sites by Endopeptidases and Exopeptidases

The hydrolysis of peptides similar to this compound has been investigated using various peptidases. Tripeptidyl peptidases (TPPs), a class of exopeptidases, are known to cleave tripeptides from the N-terminus of proteins and peptides. For instance, tripeptidyl peptidase I (TPP I) from the slime mold Dictyostelium discoideum has shown activity on substrates containing proline residues. nih.gov While this enzyme was most active on ala-ala-phe-p-nitroaniline, it also hydrolyzed substrates with proline in the P1 position, which is the amino acid residue at the C-terminus of the scissile peptide bond. nih.gov

A novel extracellular tripeptidyl peptidase from Rhizopus oligosporus was found to cleave the pentapeptide Ala-Ala-Phe-Tyr-Tyr and the tripeptide Ala-Ala-Phe, confirming its TPP activity. researchgate.net This enzyme, however, could not cleave synthetic tripeptides when proline occupied the P1 position. researchgate.net Similarly, SedB, a tripeptidyl peptidase from Aspergillus fumigatus, was shown to hydrolyze the peptide Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe, releasing the tripeptide Ala-Pro-Gly. tandfonline.com However, it did not hydrolyze the peptide Ala-Ala-Pro-pNA, where proline is in the P1' position (the amino acid residue at the N-terminus of the cleaved peptide bond). tandfonline.com

Human brain tripeptidyl-peptidase II (TPP-II) has been shown to release tripeptides from several neuropeptides with broad specificity. nih.gov However, peptides with proline residues around the cleavage site were not hydrolyzed, suggesting that the Pro-Phe bond in this compound might be resistant to cleavage by this particular enzyme. nih.gov Endopeptidases like pepsin preferentially cleave at hydrophobic residues such as phenylalanine in the P1 or P1' position, but the presence of proline in the P2 to P3' positions can have an unfavorable effect on cleavage. expasy.org

| Enzyme | Source | Substrate(s) / Peptide Studied | Observed Activity | Citation |

| Tripeptidyl Peptidase I (TPP I) | Dictyostelium discoideum | ala-ala-phe-p-nitroaniline, ala-phe-pro-p-nitroaniline | Active on both substrates, with higher affinity for ala-ala-phe-p-nitroaniline. | nih.gov |

| Tripeptidyl Peptidase (TPP) | Rhizopus oligosporus | Ala-Ala-Phe, Ala-Ala-Phe-Tyr-Tyr | Cleaved both the tripeptide and the pentapeptide. | researchgate.net |

| SedB (Tripeptidyl Peptidase) | Aspergillus fumigatus | Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe | Hydrolyzed to release Ala-Pro-Gly. | tandfonline.com |

| Tripeptidyl-Peptidase II (TPP-II) | Human Brain | Various neuropeptides | Did not hydrolyze peptides with Pro residues near the cleavage site. | nih.gov |

| Pepsin | General | General peptides | Preferential cleavage at Phe, but Pro in P2 can be unfavorable. | expasy.org |

Substrate Specificity of Enzymes Towards this compound or its Fragments

The substrate specificity of an enzyme determines its efficiency in hydrolyzing a particular peptide. Thiolsubtilisin, a chemically engineered protease, retains the substrate specificity of native subtilisin. oup.com Since the tetrapeptide Ala-Ala-Pro-Phe is a known good substrate for native subtilisin, thiolsubtilisin also shows specificity towards this sequence. oup.com In studies using Boc-Ala-Ala-Pro-Phe-MPA-NH2 as a substrate for thiolsubtilisin-catalyzed peptide synthesis, the reaction rate was significantly increased compared to amino acid substrates. oup.com

Dipeptidyl peptidase IV (DPP-IV) is another enzyme with high substrate specificity. It typically cleaves dipeptides from the N-terminus of peptides, with a strong preference for proline at the P1 position. In a study of DPP-IV inhibitory peptides, the tripeptide Ala-Pro-Phe was not hydrolyzed by DPP-IV after 30 minutes of incubation. nih.gov This suggests that while the Ala-Pro sequence fits the general substrate preference of DPP-IV, the presence of phenylalanine at the P3 position may hinder its cleavage.

The chromogenic substrate Ala-Phe-Pro-pNA has been used to test the activity of tripeptidyl peptidases, indicating that sequences containing Ala, Phe, and Pro are recognized by these enzymes. medchemexpress.com

| Enzyme | Specificity Detail | Citation |

| Thiolsubtilisin | Retains the substrate specificity of native subtilisin for Ala-Ala-Pro-Phe sequences. | oup.com |

| Dipeptidyl Peptidase IV (DPP-IV) | Did not hydrolyze Ala-Pro-Phe. | nih.gov |

| Tripeptidyl Peptidases | Utilize Ala-Phe-Pro-pNA as a chromogenic substrate. | medchemexpress.com |

Studies on the Inhibitory Effects of this compound or its Analogs on Enzyme Activity

While this compound itself has not been extensively studied as an enzyme inhibitor, related peptides and sequences have been investigated for their inhibitory properties. In the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a study of various tripeptides found that Ala-Pro-Phe did not exhibit significant inhibitory activity. nih.gov

The tetrapeptide succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a commonly used substrate to study the activity of chymotrypsin-like proteases, and its cleavage can be inhibited by various compounds. For instance, the activity of human tissue kallikrein 7 (hK7) on the substrate Suc-Ala-Ala-Pro-Phe-AMC was inhibited by zinc and copper ions. pnas.org This indicates that the binding of substrates containing the Ala-Ala-Pro-Phe sequence to the active site of certain enzymes can be modulated by external factors.

Furthermore, studies on an elastase-like enzyme in human seminal plasma, which hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA, showed strong inhibition by amastatin (B1665947) and actinonin, but not by other common protease inhibitors. tandfonline.com Although the substrate is slightly different, this highlights that enzymes acting on similar peptide sequences can be targeted by specific inhibitors.

Peptide-Protein Binding Interactions Involving this compound

Computational methods are powerful tools for predicting and analyzing the interactions between peptides and proteins at a molecular level. These in silico approaches provide insights into binding affinities and the dynamics of complex formation.

In Silico Prediction of Tripeptide-Protein Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For peptide-protein interactions, specialized docking programs like ClusPro PeptiDock are employed. frontiersin.orgnih.govresearchgate.net This server can efficiently perform global docking of peptide recognition motifs to their receptor proteins. researchgate.net

The process typically involves providing the three-dimensional structures of the peptide (this compound) and the target protein. The docking algorithm then explores a vast number of possible binding poses, rotating and translating the peptide relative to the protein. nih.gov These poses are then scored based on various energy functions, and the top-ranking poses are clustered to identify the most likely binding modes. nih.gov The output of a docking simulation provides information on the binding affinity, as well as the specific amino acid residues involved in the interaction, such as through hydrogen bonds and hydrophobic contacts. nih.gov This approach can be used to screen for potential protein targets of this compound and to generate initial models of the peptide-protein complex. frontiersin.org

Computational Modeling of Peptide-Protein Complexes and Binding Dynamics

Following initial predictions from molecular docking, molecular dynamics (MD) simulations can be used to refine the structure of the peptide-protein complex and to study its dynamic behavior over time. acs.org Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling technique that can be particularly useful for studying the binding and unbinding of flexible peptides. nsf.gov

GaMD works by adding a harmonic boost potential to the system's energy surface, which helps to overcome energy barriers and accelerate conformational sampling. nsf.govnih.gov This allows for the observation of large-scale conformational changes and rare events, such as the complete binding or dissociation of a peptide, within computationally accessible timescales. nsf.gov By analyzing the trajectories from GaMD simulations, it is possible to gain a more detailed understanding of the stability of the peptide-protein complex, the key intermolecular interactions that maintain the bound state, and the conformational flexibility of both the peptide and the protein upon binding. nih.gov This level of detail is crucial for a comprehensive understanding of the biochemical role of this compound in its interactions with protein partners.

Analysis of Binding Motifs and Interface Features Relevant to Short Peptides

While direct experimental data on the binding motifs and interface features of the specific tripeptide this compound is limited in publicly available research, analysis of related peptide sequences provides valuable insights into its potential biochemical interactions. The presence of Proline (Pro) and Phenylalanine (Phe) residues in the sequence suggests the potential for specific binding interactions that are critical in various biological processes.

Short peptide sequences containing Pro-Phe or related motifs are known to participate in significant protein-protein interactions. For instance, the Asn-Pro-Phe (NPF) motif is a well-characterized binding sequence for Eps15 homology (EH) domains, which are modules involved in endocytosis and signal transduction. embl-heidelberg.deembopress.org The interaction is primarily mediated by a hydrophobic pocket on the EH domain that accommodates the Phenylalanine residue of the NPF motif. embl-heidelberg.de This suggests that the Pro-Phe dipeptide within this compound could potentially serve as a recognition site for proteins with similar hydrophobic binding pockets.

Furthermore, studies on peptides containing the Pro-Pro-Phe sequence have highlighted the importance of the Pro-Phe linkage in stabilizing specific peptide conformations. The interaction between the Proline and Phenylalanine residues can stabilize the cis conformation of the Pro-Pro peptide bond through a CH/π interaction. nih.govsci-hub.box This conformational preference can be crucial for the peptide's ability to fit into specific binding sites on target proteins.

The table below summarizes key binding motifs containing Pro-Phe or similar sequences and their known interacting partners, which can serve as a basis for predicting the potential interactions of this compound.

| Binding Motif | Interacting Partner/Domain | Key Interactions | Potential Relevance for this compound |

| Asn-Pro-Phe (NPF) | Eps15 Homology (EH) domains | Hydrophobic interaction with Phe; recognition of the Pro turn. embl-heidelberg.de | The Pro-Phe sequence may be recognized by EH domain-containing proteins or other proteins with similar hydrophobic binding pockets. |

| pSer-X-X-Phe | BRCA1 BRCT domain | The N-terminal repeat of BRCT has a conserved pSer binding pocket, and the interface between the repeats forms a hydrophobic groove that recognizes Phe. scholaris.ca | If the Alanine (B10760859) residue were a phosphorylated Serine (pSer), the resulting peptide could potentially interact with BRCT domains. |

| Pro-Pro-Phe | --- | The Pro-Pro peptide bond in this sequence can populate the cis isomer, stabilized by a CH/π interaction between a Pro and the Phe. nih.gov | The Ala-Pro-Phe sequence might adopt specific conformations that are recognized by binding partners. |

Chemical Modifications and Post-Translational Modifications of Tripeptides

Post-translational modifications (PTMs) are crucial for regulating the structure, function, and localization of proteins and peptides. For a tripeptide like this compound, modifications such as glycosylation and phosphorylation could significantly alter its biochemical properties.

Degradation Pathways and Stability Studies of H Ala Pro Phe Oh

Chemical Degradation Mechanisms Affecting Tripeptides

Peptides are susceptible to various chemical degradation pathways that can alter their structure and function. encyclopedia.pubveeprho.com These reactions involve the modification of the peptide backbone or the amino acid side chains through the formation or breakage of covalent bonds. encyclopedia.pubveeprho.com

Hydrolysis of Peptide Bonds and Side Chains (e.g., Chain Cleavage)

One of the primary degradation routes for peptides is the hydrolysis of the amide bonds that link the amino acid residues. encyclopedia.pubveeprho.com This reaction, catalyzed by acidic or basic conditions, results in the cleavage of the peptide chain. encyclopedia.pub For H-Ala-Pro-Phe-OH, hydrolysis can occur at either the Ala-Pro or the Pro-Phe peptide bond, leading to the formation of smaller peptides and individual amino acids. The rate of hydrolysis is influenced by factors such as pH and temperature. veeprho.com The presence of the proline residue can influence the rate of hydrolysis, as the cyclic structure of proline can impart a certain degree of resistance to enzymatic degradation. acs.orgsci-hub.se However, chemical hydrolysis can still proceed. For instance, under acidic or basic conditions, H-Pro-Phe-OH, a potential fragment of the parent tripeptide, can be hydrolyzed to yield free proline and phenylalanine. smolecule.com

Isomerization of Aspartic Acid Residues via Succinimide (B58015) Intermediate

Isomerization involving aspartic acid residues proceeds through a succinimide intermediate, which can lead to the formation of isoaspartyl residues. encyclopedia.pub This process is a significant degradation pathway for peptides containing aspartic acid. As this compound lacks an aspartic acid residue, it is not susceptible to this particular form of degradation.

Oxidation Pathways (e.g., Autoxidation, Metal-Induced Oxidation, Light-Induced Oxidation, Peroxide Oxidation)

Oxidation is a significant degradation pathway for peptides, particularly affecting residues with susceptible side chains. encyclopedia.pubveeprho.com In the case of this compound, the phenylalanine residue is the most likely site for oxidation. The aromatic ring of phenylalanine can be oxidized by various reactive oxygen species (ROS) to form derivatives such as ortho- and meta-tyrosine. researchgate.net Factors like exposure to light, the presence of metal ions, and peroxides can promote these oxidative reactions. encyclopedia.pub Studies have shown that phenylalanine residues in peptides are susceptible to oxidation, which can be induced by various means, including cold plasma and ozone. aip.orgresearchgate.nettandfonline.com The other amino acids in the tripeptide, alanine (B10760859) and proline, have aliphatic side chains that are generally less susceptible to oxidation compared to aromatic residues. aip.org

Racemization and Epimerization at Chiral Centers

Racemization is the conversion of an L-amino acid to a mixture of L- and D-isomers, which can alter the biological activity of a peptide. veeprho.com This process can occur at the chiral centers of the amino acid residues, particularly under basic conditions. encyclopedia.pub In this compound, both alanine and phenylalanine have a chiral alpha-carbon and are therefore susceptible to racemization. Proline also has a chiral alpha-carbon. This conversion can impact the peptide's three-dimensional structure and its interactions with biological targets.

N-Terminal Cyclization: Diketopiperazine (DKP) and Pyroglutamic Acid (pGlu) Formation

N-terminal cyclization is a common degradation pathway for peptides, leading to the formation of diketopiperazines (DKPs) or pyroglutamic acid (pGlu). veeprho.com For this compound, the formation of a diketopiperazine is a significant possibility. This intramolecular reaction involves the nucleophilic attack of the N-terminal amino group of alanine on the carbonyl carbon of the peptide bond between proline and phenylalanine, leading to the cleavage of the peptide and the formation of cyclo(Ala-Pro) and phenylalanine. indiana.edu The presence of a proline residue at the second position of a peptide sequence is known to make the peptide particularly prone to DKP formation. indiana.edupeptide.com Studies on peptides containing an N-terminal Ala-Pro sequence have demonstrated their propensity to form diketopiperazines. researchgate.net The rate of this reaction can be influenced by factors such as the solvent and pH. rsc.org

Physical Degradation Phenomena of this compound

Physical degradation involves changes in the higher-order structure of the peptide without covalent bond modification, leading to the formation of soluble and insoluble aggregates.

Aggregation and Oligomerization Propensity of Short Peptides

The self-association of peptide monomers into non-covalently bonded oligomers is often the initial step in physical degradation. researchgate.net This process is highly dependent on the peptide's amino acid sequence, concentration, and the solution environment. For short peptides like this compound, several factors contribute to their propensity to form oligomers.

Peptide aggregation is a multi-step process that begins with the self-association of monomers into smaller, soluble oligomeric structures. researchgate.net The peptide's primary sequence is a key determinant of this behavior. nih.gov The presence of an aromatic moiety, such as the phenyl group in Phenylalanine, is a significant driver for aggregation in short peptides, providing energetic contribution and directionality to the self-assembly process through stacking interactions. nih.gov The Proline residue imparts a rigid kink in the peptide backbone, which can influence the conformational landscape and either promote or inhibit specific aggregation pathways. While some short peptides show little tendency to aggregate, others can rapidly form oligomers that may be on- or off-pathway to further fibrillation. researchgate.net These initial oligomers can be highly stable despite their non-covalent nature. researchgate.net

Table 1: Factors Influencing Oligomerization of this compound

| Factor | Influence on this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Phenylalanine Residue | Promotes Aggregation | Hydrophobic and π-π stacking interactions between aromatic rings. | nih.gov |

| Proline Residue | Conformationally Constraining | The cyclic structure restricts backbone flexibility, influencing how peptides pack together. | smolecule.com |

| Peptide Concentration | Increases Aggregation Rate | Higher concentration increases the probability of intermolecular encounters. | nih.gov |

| pH | Modulates Aggregation | Affects the net charge of the N- and C-termini, influencing electrostatic repulsion or attraction. | ias.ac.in |

| Ionic Strength | Modulates Aggregation | Salts can screen electrostatic charges, potentially promoting the aggregation of charged peptides. | ias.ac.in |

Fibrillation Mechanisms and Amyloid-like Fibril Formation

Following initial oligomerization, some short peptides can proceed to form larger, highly organized, and insoluble structures known as amyloid fibrils. This phenomenon is the hallmark of numerous human disorders but is also a key consideration in peptide stability. nih.gov

Remarkably, peptides as short as three or four residues have been shown to form fibrils with the biophysical properties of amyloid, including a characteristic cross-β spine structure where β-strands run perpendicular to the fibril axis. pnas.org The formation of these structures is not a universal property of all short peptides but is dictated by specific sequence features that favor self-assembly. pnas.org The central role of aromatic moieties in driving the self-assembly of short peptides into ordered nanofibrillar structures has been well-documented. nih.gov It is speculated that stacking interactions, rather than simple hydrophobicity, provide the necessary energy and directional order for this process. nih.gov Therefore, the Phenylalanine residue in this compound is a key structural element that could potentially mediate the formation of amyloid-like fibrils. The process can be modulated by environmental factors such as pH and the presence of surfaces, which can act as templates or catalysts for fibril formation. ias.ac.in

Adsorption and Precipitation Behavior in Solution

The interaction of peptides with surfaces and their subsequent precipitation from solution are critical aspects of physical instability. Adsorption to interfaces, such as air-water or container surfaces, can induce conformational changes that expose hydrophobic regions, promoting aggregation and eventual precipitation.

Factors Influencing this compound Stability

The chemical and physical stability of this compound is not solely an intrinsic property but is heavily influenced by the formulation environment. Key factors include the pH, the type of buffer used, and the presence of stabilizing or destabilizing excipients and co-solvents.

Influence of pH and Buffer Species on Degradation Rates

The pH of an aqueous solution is a critical parameter governing peptide stability, as it affects both physical and chemical degradation pathways. mdpi.com The ionization state of the N-terminal amine, the C-terminal carboxylate, and any ionizable side chains is dictated by the solution pH. This net charge influences solubility, aggregation, and susceptibility to hydrolysis. For many peptides, maximum stability is found in the pH range of 3 to 5, which can minimize degradation reactions like deamidation and oxidation. mdpi.com

The choice of buffer species is equally important, as buffers are not inert components. acs.org Different buffer species can directly participate in or catalyze degradation reactions. chemrxiv.org For instance, phosphate (B84403) buffer has been shown to act as a catalyst in the formation of peptide-copper complexes and can accelerate degradation. acs.org In contrast, buffers like HEPES have been observed to cause less artificial deamidation during sample processing compared to others like TEAB. chemrxiv.org The degradation of a copper-tripeptide complex was found to increase monotonically with increasing pH from 7 to 11. rsc.org Therefore, the selection of an appropriate buffer and pH is paramount for maintaining the stability of a peptide formulation. nih.gov

Table 2: General Influence of pH on Peptide Stability Parameters

| pH Range | Effect on this compound (Hypothesized) | Primary Degradation Concern | Reference |

|---|---|---|---|

| Acidic (pH < 4) | Increased rate of acid-catalyzed hydrolysis of peptide bonds. | Hydrolysis | mdpi.comnih.gov |

| Near-Neutral (pH 6-8) | Generally a region of higher stability, but can be susceptible to specific reactions and buffer catalysis. | Aggregation (near pI), Buffer-catalyzed reactions | acs.orgchemrxiv.org |

| Alkaline (pH > 8) | Increased rate of base-catalyzed hydrolysis and racemization. | Hydrolysis, Racemization | rsc.orgnih.gov |

Role of Excipients and Co-solvents on Tripeptide Stability

Excipients and co-solvents are added to peptide formulations to enhance stability, improve solubility, and provide physiological osmolality. nih.gov Their mechanisms of action are varied and can involve direct or indirect interactions with the peptide. nih.gov

Co-solvents can significantly impact stability. Adding organic co-solvents like glycerol (B35011) or propylene (B89431) glycol decreases the dielectric constant of the aqueous solution, which can slow degradation rates for reactions like deamidation. mdpi.com Some co-solvents, such as urea (B33335) and dimethyl sulfoxide (B87167) (DMSO), can act as aggregation inhibitors by stabilizing the monomeric form of a peptide more strongly than its aggregated states. nih.gov However, other co-solvents like DMSO can also act as denaturants by displacing water from the peptide's surface. escholarship.org

A wide range of excipients, including sugars, polyols, polymers, and amino acids, are employed as stabilizers. nih.gov For example, arginine and arginine-containing dipeptides have been shown to effectively reduce the viscosity and aggregation of concentrated antibody solutions, likely by interfering with protein-protein interactions. google.com The selection of an excipient must be tailored to the specific peptide and the stresses it will encounter, as some stabilizers may have unintended effects. mdpi.com

Table 3: Summary of Common Excipients/Co-solvents and Their Role in Peptide Stability

| Class | Example | Primary Stabilizing Effect | Reference |

|---|---|---|---|

| Polyols / Sugars | Glycerol, Mannitol, Sucrose | Increase viscosity, reduce water activity, cryo/lyoprotection. | mdpi.comcore.ac.uk |

| Organic Co-solvents | Propylene Glycol, Ethanol | Decrease dielectric constant, slowing hydrolysis and deamidation. | mdpi.com |

| Aggregation Inhibitors | Urea, DMSO | Preferentially solvate and stabilize the peptide monomer over aggregates. | nih.gov |

| Amino Acids / Dipeptides | Arginine, Pro-Arg | Reduce aggregation and viscosity through various non-covalent interactions. | nih.govgoogle.com |

| Polymers | HPMC, HPMCAS | Enhance solubility and physical stability, inhibit crystallization. | mdpi.com |

Structure Activity Relationship Sar Studies of H Ala Pro Phe Oh and Its Analogs

Systematic Amino Acid Modification and Functional Correlation

Systematic modification of the H-Ala-Pro-Phe-OH sequence provides deep insights into the role of each amino acid residue. Techniques such as amino acid scanning, N-methylation, cyclization, and residue substitution are employed to probe the structural requirements for biological activity.

Alanine (B10760859) scanning is a widely used mutagenesis technique to determine the contribution of individual amino acid side chains to a peptide's function. uci.edu By systematically replacing each amino acid with alanine, which has a small, non-reactive methyl side chain, it is possible to identify "hot spots" or critical residues essential for biological activity. uci.edufenyolab.org A significant loss of function upon substitution suggests the original residue's side chain plays a crucial role in binding or catalysis. fenyolab.org

Aib (α-aminoisobutyric acid) scanning is a related technique where residues are substituted with Aib. Aib is known to induce a helical or turn conformation in the peptide backbone. This can help to understand the conformational requirements of the peptide for its activity. mdpi.com In studies on glucagon-like peptide-1 (GLP-1) receptor agonists, both Ala- and Aib-scanning were used to differentiate the contribution of side chains versus backbone conformation. mdpi.com For example, substitution of key residues like Phenylalanine with either Ala or Aib often results in a significant decrease in potency, highlighting their importance. mdpi.comrsc.org

The following table illustrates hypothetical results from an Alanine and Aib-scanning study on this compound to identify critical residues for a specific biological activity.

| Original Peptide | Modified Peptide | Modification Type | Hypothetical Relative Activity (%) | Inference |

| H-Ala -Pro-Phe-OH | H-Ala -Pro-Phe-OH | Wild Type | 100 | Baseline activity. |

| H-Ala -Pro-Phe-OH | H-Ala -Pro-Phe-OH | Alanine Scan | 75 | The Ala side chain has a moderate contribution to activity. |

| H-Ala-Pro -Phe-OH | H-Ala-Ala -Phe-OH | Alanine Scan | 15 | The proline ring is critical for maintaining the active conformation. |

| H-Ala-Pro-Phe -OH | H-Ala-Pro-Ala -OH | Alanine Scan | 5 | The phenylalanine side chain is essential for activity, likely involved in a key binding interaction. |

| H-Ala -Pro-Phe-OH | H-Aib -Pro-Phe-OH | Aib Scan | 60 | A helical turn at this position is tolerated but not optimal. |

| H-Ala-Pro -Phe-OH | H-Ala-Aib -Phe-OH | Aib Scan | 10 | The conformational constraint of Aib cannot substitute for the specific backbone angle of Proline. |

| H-Ala-Pro-Phe -OH | H-Ala-Pro-Aib -OH | Aib Scan | 4 | The specific aromatic interaction of Phenylalanine is lost. |

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful strategy to enhance pharmacokinetic properties. nih.govresearchgate.net This modification physically shields the amide bond from proteolytic enzymes, significantly increasing the peptide's metabolic stability and half-life in biological fluids. researchgate.netdiva-portal.org For instance, N-methylation of the Pro-Lys bond in a substance P fragment rendered the peptide completely inert to degradation in plasma. diva-portal.org

However, the effects of N-methylation on biological activity can be complex. By replacing an amide proton (a hydrogen bond donor), N-methylation can disrupt secondary structures like β-sheets and alter the peptide's conformation. mdpi.comrsc.org This can either lock the peptide in a more bioactive conformation, enhancing its activity, or stabilize an inactive one, leading to reduced or abolished function. mdpi.comresearchgate.net Therefore, the position of N-methylation must be carefully selected to balance the gain in stability against a potential loss of activity. mdpi.com

The table below summarizes the dual effects of N-methylation on tripeptides.

| Modification | Effect on Metabolic Stability | Effect on Biological Activity | Structural Rationale |

| N-Methylation of Ala-Pro bond | Increased | Variable (Potentially Decreased) | Blocks enzymatic cleavage. researchgate.net May alter the conformation required for receptor binding by restricting backbone flexibility. rsc.org |

| N-Methylation of Pro-Phe bond | Increased | Variable (Potentially Decreased) | Protects against proteolysis. diva-portal.org Eliminates a hydrogen bond donor, which could be critical for the interaction with a biological target. mdpi.com |

Cyclization is a key strategy for transforming flexible linear peptides into conformationally constrained structures. encyclopedia.pub This restriction of flexibility reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity. nih.gov Furthermore, cyclic peptides often exhibit enhanced metabolic stability because their backbone is less accessible to proteases. encyclopedia.pubnih.gov

Common cyclization methods include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain linkages. nih.gov The choice of strategy and the position of the cyclization can significantly influence the success and yield of the synthesis. uni-kiel.de Peptides containing turn-inducing residues like proline can facilitate cyclization; however, some sequences are prone to forming dimers or higher oligomers instead of the desired monomeric ring. uni-kiel.degoogle.comgoogle.com For example, attempts to cyclize some linear precursors containing proline have resulted in the generation of dimers rather than the target cyclopentapeptide. google.comgoogle.com

| Cyclization Strategy | Description | Potential Advantages | Potential Challenges |

| Head-to-Tail Cyclization | The N-terminal amine is linked to the C-terminal carboxyl group, forming a cyclic amide bond. nih.gov | Creates a highly constrained structure; eliminates terminal charges. | Can be low-yielding for sequences that do not readily adopt a turn conformation; risk of oligomerization. uni-kiel.degoogle.com |

| Side-Chain Cyclization | Functional groups on amino acid side chains (e.g., Lys and Asp) are linked together. | Allows for retention of free N- and C-termini if required for activity; side chains can be used as handles. | Requires amino acids with suitable reactive side chains; ring size is dependent on the distance between residues. |

| Backbone Cyclization | The peptide backbone is cyclized, leaving the side chains free for molecular recognition. researchgate.net | Preserves the natural side chains crucial for biological activity. | Synthetically more complex than other methods. |

Substituting the original amino acids in this compound with other natural or unnatural amino acids is a fundamental SAR technique. The goal is to probe the importance of specific properties like side-chain hydrophobicity, charge, size, and stereochemistry.

For example, replacing Phenylalanine with another aromatic amino acid like Tryptophan could enhance π-stacking interactions, while substitution with a non-aromatic hydrophobic residue like Leucine could determine if aromaticity is essential. researchgate.net Incorporating D-amino acids can induce significant structural perturbations and increase resistance to proteolysis. frontiersin.org Studies on antimicrobial peptides have shown that strategic D-amino acid substitutions can disrupt beta-sheet structures and improve specificity for microbial over host cells. ubc.ca

Below is a table illustrating the potential effects of various substitutions on the biological activity of this compound.

| Position | Original Residue | Substituted Residue | Property Change | Hypothetical Impact on Activity |

| 1 | Alanine | Glycine | Increased flexibility | Decrease (specific side-chain size may be important) |

| 1 | Alanine | Valine | Increased steric bulk | Decrease (binding pocket may be sterically hindered) |

| 2 | Proline | Pipecolic Acid | Larger ring structure | Variable (may alter backbone turn and receptor fit) |

| 3 | Phenylalanine | Tryptophan | Larger aromatic side chain | Increase or Decrease (depends on binding pocket size and H-bonding) |

| 3 | Phenylalanine | Tyrosine | Aromatic with hydroxyl group | Increase (potential for new hydrogen bond) |

| 3 | Phenylalanine | D-Phenylalanine | Change in stereochemistry | Decrease or new activity (disrupts native conformation, may fit a different target) ubc.ca |

| 3 | Phenylalanine | Leucine | Non-aromatic, hydrophobic | Significant Decrease (aromatic ring is likely critical for interaction) |

Cyclization Strategies for Conformational Constraint and Enhanced Functional Properties

Rational Design Principles for this compound Derivatives

Rational design uses the structural and functional information gleaned from SAR studies to create new molecules with targeted properties. This approach moves beyond simple substitutions to the development of peptidomimetics, which mimic the essential features of the parent peptide but possess improved drug-like qualities.

Peptidomimetics are compounds designed to replicate the bioactive conformation and key functional groups of a peptide, but with a modified, often non-peptide, backbone. diva-portal.org The primary goal is to overcome the inherent weaknesses of peptides as drugs, such as poor metabolic stability and low oral bioavailability. diva-portal.orgresearchgate.net

The this compound sequence can serve as a "scaffold" for this design process. The essential pharmacophoric elements—the side chains of Alanine, Proline, and Phenylalanine—are displayed on a more robust, non-peptidic framework. uit.no For example, a rigid heterocyclic core, such as a pyridine (B92270) or benzodiazepine, can be synthesized to project the critical side chains in the same spatial orientation as the native peptide's active conformation. This approach has been successfully used to develop potent antagonists for various receptors. acs.org

The table below outlines principles for designing tripeptidomimetics using the this compound scaffold.